N'-(3-Methylbenzylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

Catalog No.
S12096814
CAS No.
303104-00-9
M.F
C16H14N4OS
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-(3-Methylbenzylidene)-3-(2-thienyl)-1H-pyrazole...

CAS Number

303104-00-9

Product Name

N'-(3-Methylbenzylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

IUPAC Name

N-[(E)-(3-methylphenyl)methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

Molecular Formula

C16H14N4OS

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C16H14N4OS/c1-11-4-2-5-12(8-11)10-17-20-16(21)14-9-13(18-19-14)15-6-3-7-22-15/h2-10H,1H3,(H,18,19)(H,20,21)/b17-10+

InChI Key

JDWISLQLRUDLEZ-LICLKQGHSA-N

Canonical SMILES

CC1=CC(=CC=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3

N'-(3-Methylbenzylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thienyl group, and a hydrazide functional group. The pyrazole moiety is a five-membered ring containing two nitrogen atoms, while the thienyl group introduces sulfur into the structure, enhancing its chemical properties. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents due to its diverse biological activities.

The reactivity of N'-(3-Methylbenzylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide can be attributed to the presence of various functional groups. Key reactions may include:

  • Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes or ketones, forming more complex structures.
  • Nucleophilic Substitution: The thienyl group can undergo nucleophilic substitution reactions, allowing for modifications that enhance biological activity.
  • Oxidation and Reduction: The compound may be subject to oxidation and reduction processes, altering its electronic properties and reactivity.

Research indicates that compounds similar to N'-(3-Methylbenzylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide exhibit various biological activities, including:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial and fungal strains.
  • Antioxidant Properties: The compound may possess antioxidant capabilities, which are beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory activity, making it a candidate for treating inflammatory disorders.

The synthesis of N'-(3-Methylbenzylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide typically involves several steps:

  • Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Condensation with Thienyl Aldehyde: The synthesized pyrazole derivative is then reacted with a thienyl aldehyde to form the desired compound through a condensation reaction.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.

N'-(3-Methylbenzylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific diseases such as cancer or infections.
  • Agricultural Chemistry: The compound may be explored for use in agrochemicals due to its biological activity against pests and pathogens.
  • Material Science: Its properties could be harnessed in the development of new materials with specific functionalities.

Studies involving N'-(3-Methylbenzylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide often focus on its interactions with biological targets:

  • Receptor Binding Studies: Investigating how the compound interacts with specific receptors can provide insights into its mechanism of action.
  • Enzyme Inhibition Assays: Determining the inhibitory effects on various enzymes helps assess its potential therapeutic applications.

Several compounds share structural similarities with N'-(3-Methylbenzylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide. Notable examples include:

Compound NameStructure FeaturesUnique Properties
1H-Pyrazole-4-carboxamideContains carboxamide instead of hydrazideKnown for anti-inflammatory activity
3-Amino-1H-pyrazoleAmino group replaces methylbenzylideneExhibits significant antimicrobial effects
4-ThiazolylpyrazolesThiazole ring instead of thienylEnhanced antifungal properties

These compounds highlight the diversity within pyrazole derivatives and their potential applications in medicinal chemistry. Each compound exhibits unique properties that can be leveraged for specific therapeutic targets, underscoring the importance of structural variations in determining biological activity.

Structural and Molecular Characteristics

The compound features a pyrazole core substituted with a thienyl group at position 3 and a carbohydrazide moiety at position 5, which is further modified by a 3-methylbenzylidene group. Key molecular properties include:

PropertyValue
Molecular FormulaC₁₆H₁₄N₄OS
Molecular Weight310.37 g/mol
SMILES NotationCC1=CC(=CC=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3
InChI KeyJDWISLQLRUDLEZ-LICLKQGHSA-N

The IUPAC name is N-[(E)-(3-methylphenyl)methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide, reflecting its benzylidene hydrazone and thienylpyrazole components.

Spectroscopic and Physicochemical Data

While experimental spectral data (e.g., NMR, IR) for this specific compound are not publicly available, analogous pyrazole derivatives exhibit characteristic absorption bands for C=O (1650–1700 cm⁻¹) and N-H (3200–3350 cm⁻¹) groups. Predicted collision cross sections (CCS) for its adducts, calculated via computational methods, are summarized below:

Adductm/zPredicted CCS (Ų)
[M+H]⁺311.09612170.4
[M+Na]⁺333.07806179.6
[M-H]⁻309.08156179.3

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

310.08883226 g/mol

Monoisotopic Mass

310.08883226 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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